An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid (CAS No. 36705-82-5)
An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic Acid (CAS No. 36705-82-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural architecture, featuring a phenolic hydroxyl group and a thiazole carboxylic acid moiety, positions it as a versatile pharmacophore with potential applications spanning anti-hyperuricemic and anti-neoplastic therapies. This technical guide provides a comprehensive overview of this compound, identified by the Chemical Abstracts Service (CAS) number 36705-82-5 . We will delve into its synthesis, physicochemical and spectral properties, and explore its established and putative biological activities, with a particular focus on its role as a xanthine oxidase inhibitor.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its presence in a multitude of clinically approved drugs underscores its importance in the development of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of an aryl group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring has garnered particular attention, largely due to its structural analogy to key motifs in biologically active molecules.
This guide focuses on a prominent member of this class, 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, a compound that has emerged as a significant building block and a potential therapeutic agent in its own right.
Synthesis and Characterization
The synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.
Retrosynthetic Analysis and Proposed Synthesis Workflow
A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 4-hydroxythiobenzamide and an α-keto-β-halo-ester, such as ethyl bromopyruvate. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Caption: Proposed Hantzsch synthesis workflow for the target compound.
Detailed Experimental Protocol (Prophetic)
-
Step 1: Synthesis of 4-Hydroxythiobenzamide: 4-Hydroxybenzonitrile can be converted to 4-hydroxythiobenzamide by reaction with a thionating agent such as sodium hydrosulfide in an appropriate solvent. A patent describes a method where 4-cyanophenol is reacted with sodium hydrosulfide in water, followed by treatment with hydrogen sulfide gas to yield 4-hydroxythiobenzamide.[1][2]
-
Step 2: Hantzsch Thiazole Synthesis:
-
To a solution of 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add ethyl bromopyruvate (1.1 equivalents).
-
The reaction mixture is then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate is then purified by recrystallization or column chromatography.
-
-
Step 3: Saponification to the Carboxylic Acid:
-
The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed, as indicated by TLC.
-
The reaction mixture is then cooled and acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product, 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and predicted spectral properties of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.
| Property | Value |
| CAS Number | 36705-82-5 |
| Molecular Formula | C₁₀H₇NO₃S |
| Molecular Weight | 221.23 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR (DMSO-d₆, 400 MHz, Predicted) | δ 13.5-12.5 (br s, 1H, COOH), 8.3-8.1 (s, 1H, thiazole-H5), 7.9-7.7 (d, 2H, Ar-H), 7.0-6.8 (d, 2H, Ar-H), 10.2-9.8 (br s, 1H, Ar-OH) |
| ¹³C NMR (DMSO-d₆, 100 MHz, Predicted) | δ 170-165 (C=O), 162-158 (Ar-C-OH), 150-145 (thiazole-C2), 145-140 (thiazole-C4), 130-128 (Ar-CH), 125-120 (thiazole-C5), 118-115 (Ar-CH), 115-110 (Ar-C-thiazole) |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of COOH), ~3100 (O-H stretch of phenol), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch)[3][4][5] |
| Mass Spectrometry (ESI-MS) | m/z 220.0067 [M-H]⁻, 222.0223 [M+H]⁺ |
Biological Activities and Potential Applications
The 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold is a cornerstone in the design of inhibitors for various enzymes and has shown promise in anticancer research.
Xanthine Oxidase Inhibition: A Focus on Hyperuricemia
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout.[6] The structural similarity of the 2-phenylthiazole-4-carboxylic acid core to portions of the xanthine oxidase inhibitor febuxostat suggests its potential as an effective inhibitor of this enzyme.[7]
Proposed Mechanism of Xanthine Oxidase Inhibition:
It is hypothesized that 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid binds to the active site of xanthine oxidase, likely through a network of hydrogen bonds and hydrophobic interactions. The carboxylic acid moiety is expected to form crucial interactions with key amino acid residues, such as arginine and serine, within the active site, while the hydroxyphenyl group can engage in further hydrogen bonding, effectively blocking substrate access.
Caption: Proposed binding interactions with the xanthine oxidase active site.
Anticancer Potential
The thiazole nucleus is a common feature in a variety of compounds with demonstrated anticancer activity.[8][9][10] Derivatives of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid could exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. While specific studies on the anticancer activity of CAS 36705-82-5 against cell lines like MCF-7 are not available in the provided search results, the broader class of thiazole derivatives has shown significant promise.[8][9][10]
Analogs of Luciferin: Applications in Bioluminescence
The core structure of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid bears a resemblance to firefly luciferin, the substrate for the enzyme luciferase which is responsible for bioluminescence.[6][11] This structural similarity suggests that derivatives of this compound could be explored as synthetic luciferin analogs for use in various bio-imaging and reporter gene assays. By modifying the hydroxyphenyl ring, it may be possible to tune the emission wavelength of the bioluminescent reaction.[11]
Conclusion and Future Perspectives
2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is a molecule with a compelling profile for further investigation in drug discovery and development. Its straightforward synthesis via the Hantzsch reaction and its structural features make it an attractive scaffold for the design of potent and selective enzyme inhibitors. Future research should focus on the detailed biological evaluation of this specific compound to ascertain its potency as a xanthine oxidase inhibitor and to explore its potential as an anticancer agent. Furthermore, the synthesis and characterization of a library of derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic properties. The exploration of its potential as a luciferin analog also opens up exciting avenues in the field of bio-imaging.
References
-
Grokipedia. Firefly luciferin. Link
-
Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. National Institutes of Health. Link
-
Rational Design and Synthesis of Novel Firefly Luciferin Analogues for Bioluminescence. UCL Discovery. Link
-
Firefly Luciferin. Merck Index. Link
-
A guide to 13C NMR chemical shift values. Compound Interest. Link
-
Firefly luciferin. Wikipedia. Link
-
Synthesis, Structural Characterization, and Anticancer Activity of a Monobenzyltin Compound Against MCF-7 Breast Cancer Cells. PubMed. Link
-
Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. PubMed Central. Link
-
Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI. Link
-
IR: carboxylic acids. UCLA Chemistry. Link
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. Link
-
mcf-7 cells ic50: Topics by Science.gov. Science.gov. Link
-
Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata. PubMed. Link
-
BindingDB PrimarySearch_ki. BindingDB. Link
-
IR handout.pdf. University of Colorado Boulder. Link
-
CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Google Patents. Link
-
Table of Characteristic IR Absorptions. University of Wisconsin-Madison. Link
-
Approximate 1H and 13C NMR Shifts. Scribd. Link
-
Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs. MDPI. Link
-
IC50 values of six fractions against xanthine oxidase. ResearchGate. Link
-
The active site of XO (A) and experimentally determined IC50 values (B)... ResearchGate. Link
-
2-(2-Hydroxyphenyl)-4-thiazolecarboxylic acid | C10H7NO3S | CID 136077166. PubChem. Link
-
Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. PubMed. Link
-
Synthesis of 4-hydroxy-thiobenzamide. PrepChem.com. Link
-
4-Hydroxythiobenzamide synthesis. ChemicalBook. Link
-
EP0033151A1 - Hydroxyphenyl-thiazole-thiazoline and -thiazolidine carboxylic acids, process for their preparation and these compounds for use in influencing the collagen metabolism. Google Patents. Link
-
13C NMR Chemical Shift. Oregon State University. Link
-
Spectra and physical data of (A2) :. The Royal Society of Chemistry. Link
-
Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. Link
-
a guide to 13c nmr chemical shift values. Compound Interest. Link
-
IR Absorption Table. University of California, Davis. Link
-
Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE. Link
-
Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. PubMed. Link
-
Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. Link
Sources
- 1. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents [patents.google.com]
- 2. 4-Hydroxythiobenzamide synthesis - chemicalbook [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. grokipedia.com [grokipedia.com]
- 7. Firefly luciferin - Wikipedia [en.wikipedia.org]
- 8. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
